molecular formula C15H16N2O5 B3839284 5-(2,3-dimethoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

5-(2,3-dimethoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B3839284
M. Wt: 304.30 g/mol
InChI Key: PGJKDOSNILMNAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,3-dimethoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as DMDB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. DMDB is a yellow crystalline powder that is synthesized using a simple and cost-effective method.

Mechanism of Action

The mechanism of action of DMDB is not fully understood. However, it has been proposed that DMDB exerts its effects by inhibiting various enzymes and signaling pathways. For example, DMDB has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a critical role in cell cycle progression. DMDB has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a critical role in inflammation and immune response.
Biochemical and Physiological Effects:
DMDB has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMDB inhibits the activity of CDKs, resulting in cell cycle arrest and apoptosis. DMDB has also been shown to inhibit the replication of viruses by inhibiting viral RNA synthesis. In addition, DMDB has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

DMDB has several advantages for lab experiments. DMDB is synthesized using a simple and cost-effective method, making it easily accessible to researchers. DMDB has also been shown to have low toxicity, making it a safe compound to work with. However, DMDB has some limitations for lab experiments. DMDB has poor solubility in water, which can make it difficult to work with in aqueous solutions. DMDB also has limited stability in solution, which can make it difficult to store for extended periods.

Future Directions

There are several future directions for DMDB research. In medicine, DMDB has potential applications as an anticancer, antiviral, and anti-inflammatory agent. Further studies are needed to determine the efficacy and safety of DMDB in vivo. In agriculture, DMDB has potential applications as a pesticide. Further studies are needed to determine the effectiveness and safety of DMDB as a pesticide. In material science, DMDB has potential applications as a fluorescent material. Further studies are needed to optimize the fluorescence properties of DMDB for use in OLEDs.

Scientific Research Applications

DMDB has been shown to have potential applications in various fields of research. In medicine, DMDB has been studied for its anticancer, antiviral, and anti-inflammatory properties. DMDB has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. DMDB has also been shown to inhibit the replication of viruses such as hepatitis C virus and human immunodeficiency virus (HIV). In addition, DMDB has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
In agriculture, DMDB has been studied for its potential use as a pesticide. DMDB has been shown to have insecticidal activity against various pests such as mosquitoes, flies, and cockroaches.
In material science, DMDB has been studied for its potential use as a fluorescent material. DMDB has been shown to exhibit strong fluorescence properties, making it a potential candidate for use in organic light-emitting diodes (OLEDs).

properties

IUPAC Name

5-[(2,3-dimethoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5/c1-16-13(18)10(14(19)17(2)15(16)20)8-9-6-5-7-11(21-3)12(9)22-4/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJKDOSNILMNAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=C(C(=CC=C2)OC)OC)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2,3-Dimethoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,3-dimethoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 2
Reactant of Route 2
5-(2,3-dimethoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 3
Reactant of Route 3
5-(2,3-dimethoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 4
5-(2,3-dimethoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 5
5-(2,3-dimethoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 6
5-(2,3-dimethoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

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